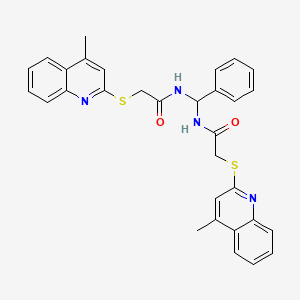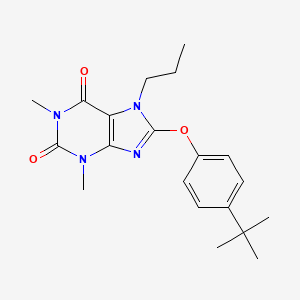
N,N'-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the intramolecular cyclization of 2-{[(4-methylquinolin-2-yl)sulfanyl]acetyl}-N-phenylhydrazine-1-carbothioamides in alkaline and acidic media. This reaction affords substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted quinoline compounds. These products can have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfur and amide functionalities can form hydrogen bonds and other interactions with proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-METHYLQUINOLIN-2-YL SULFANYL ACETIC ACID: Similar structure but lacks the amide functionality.
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETALDEHYDE: Similar structure but contains an aldehyde group instead of the amide group.
Uniqueness
2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]-N-({2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}(PHENYL)METHYL)ACETAMIDE is unique due to its combination of quinoline, sulfur, and amide functionalities, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H28N4O2S2 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-[[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-phenylmethyl]acetamide |
InChI |
InChI=1S/C31H28N4O2S2/c1-20-16-29(32-25-14-8-6-12-23(20)25)38-18-27(36)34-31(22-10-4-3-5-11-22)35-28(37)19-39-30-17-21(2)24-13-7-9-15-26(24)33-30/h3-17,31H,18-19H2,1-2H3,(H,34,36)(H,35,37) |
InChI Key |
HZDGKBMDLCKCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C3=CC=CC=C3)NC(=O)CSC4=NC5=CC=CC=C5C(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15026710.png)

![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15026737.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15026754.png)
![(3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15026755.png)
![1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one](/img/structure/B15026767.png)
![3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15026774.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026787.png)
![2-(2-bromophenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B15026793.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15026800.png)
